N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)23-22(25)20-14-16-10-4-7-13-19(16)26-20/h1-14H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSMICLRPYVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Amine Coupling
The most widely reported method involves reacting 1-benzofuran-2-carbonyl chloride with 2-benzoylaniline under Schotten-Baumann conditions. Source provides a generalized protocol:
Reaction Setup :
- 1-Benzofuran-2-carbonyl chloride (1.0 equiv) and 2-benzoylaniline (1.1 equiv) are dissolved in anhydrous dioxane.
- Triethylamine (1.5 equiv) is added dropwise to scavenge HCl.
- The mixture is stirred at 25°C for 12–24 hours.
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dioxane | |
| Temperature | 25°C | |
| Yield | 72–81% | |
| Purity (HPLC) | >98% |
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Cyclization of Functionalized Intermediates
Patent describes a cyclization strategy applicable to benzofuran carboxamides. Although developed for N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, the method adapts to this compound via:
Intermediate Synthesis :
Carboxamide Formation :
Optimization Notes :
Multicomponent Condensation
Source outlines a Nenitzescu reaction-derived approach for 3-benzoylbenzofurans, adaptable to the target molecule:
Enaminoketone Formation :
- 2-Methoxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 24 hours.
Quinone Condensation :
Challenges :
- Byproduct Formation : Competing indole derivatives reduce yields to 45–55%.
- Oxidation Control : Strict anhydrous conditions are required to prevent over-oxidation.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, boosting yield by 12%.
- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours with comparable yields.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
The synthesis of this compound typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient synthetic routes that allow for the production of this compound with high yield and purity. For example, a modular synthetic approach utilizing C–H arylation and transamidation has been reported, enabling the generation of diverse benzofuran derivatives for further biological evaluation .
Anticancer Activity
This compound has shown promising anticancer properties. A study highlighted its selection by the National Cancer Institute for in vitro screening against various cancer cell lines. The compound exhibited significant cytotoxic effects, making it a candidate for further optimization as an antitumor agent .
Anti-hyperlipidemic Effects
Several studies have evaluated the anti-hyperlipidemic activity of this compound. In vivo experiments conducted on hyperlipidemic rats demonstrated that derivatives of N-(benzoylphenyl)-1-benzofuran-2-carboxamide significantly reduced plasma triglyceride levels while increasing high-density lipoprotein cholesterol levels. Specifically, compounds 4b and 4c showed reductions in triglycerides by up to 49% and increases in HDL-C by 34%, indicating their potential as lipid-lowering agents .
Case Study 1: Anticancer Evaluation
A systematic investigation into the anticancer activity of benzofuran derivatives included this compound. The study utilized various cancer cell lines, revealing that this compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity .
Case Study 2: Hyperlipidemia Treatment
In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, treatment with N-(benzoylphenyl)-1-benzofuran-2-carboxamide derivatives resulted in notable improvements in lipid profiles. The study provided detailed statistical analysis demonstrating the efficacy of these compounds over a treatment period .
Data Summary Table
| Compound Name | Activity Type | Model Used | Results |
|---|---|---|---|
| This compound | Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
| N-(benzoylphenyl)-1-benzofuran-2-carboxamide (4b) | Anti-hyperlipidemic | Triton WR-1339-induced rats | TG reduction by 49%, HDL-C increase by 34% |
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Hydrogen-Bonding Comparisons
Key Compounds:
- N-(2-benzoylphenyl)acetamide
- Ethyl N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Findings:
- Steric Effects : The ortho-benzoyl group in N-(2-benzoylphenyl)acetamide prevents two-center intramolecular H-bonds due to steric hindrance, as confirmed by X-ray diffraction and solvent-shift analyses. In contrast, oxalamide derivatives (e.g., ethyl N-(2-benzoylphenyl)oxalamate) form three-center H-bonds (N–H⋯O=CPh and C6–H⋯O=C) in both solid and solution states, overcoming steric constraints through cooperative interactions .
- Energetics : The enthalpy (ΔHº) and entropy (ΔSº) of HB disruption in oxalamide derivatives (28.3 kJ·mol⁻¹ and 69.1 J·mol⁻¹·K⁻¹, respectively) highlight their stability compared to acetamide analogues .
Table 1: Hydrogen-Bonding Characteristics
Physicochemical Properties
Key Compounds:
- N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide ()
- N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide ()
- N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride ()
Findings:
- Molecular Weight : Derivatives range from 265.31 g/mol (N-(2-ethylphenyl)-1-benzofuran-2-carboxamide) to 354.36 g/mol (N-(2-phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide) .
- Solubility : Substituents like piperidin-4-yl () enhance solubility in polar solvents (e.g., DMSO), while hydrophobic groups (e.g., trifluoromethyl in ) increase lipophilicity.
Table 2: Physicochemical Parameters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |
|---|---|---|---|
| N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide | C17H15NO2 | 265.31 | Not reported |
| N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | C16H10F3NO2 | 315.26 | Chloroform, DMSO |
| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl | C14H16N2O2·HCl | 280.74 | DMSO, Methanol |
Key Compounds:
- ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) ()
- TC-5619 ()
- GI 262570 (PPAR-γ ligand) ()
Findings:
- α7 Nicotinic Receptor Agonism : ABBF and TC-5619 (benzofuran carboxamides with azabicyclo substituents) improve cognitive function in rodent models via α7 receptor activation .
- PPAR-γ Activation : GI 262570, a tyrosine-derived analogue with a benzoylphenyl group, demonstrates hemodynamic effects in rats, suggesting structural flexibility for nuclear receptor targeting .
Biological Activity
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique benzofuran ring structure, which is critical for its biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of carboxylic acids or ketones and alcohols, respectively. Its structural uniqueness contributes to enhanced stability and reactivity compared to other benzofuran derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it has been shown to possess anticancer activity by inducing cytotoxic effects on cancer cells while minimizing toxicity to normal cells .
1. Anti-inflammatory Activity
This compound has demonstrated potential as an anti-inflammatory agent. Studies reveal that it can modulate the activity of enzymes associated with inflammation, suggesting its use in treating inflammatory diseases.
2. Anticancer Activity
Several studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including leukemia cells . The presence of functional groups in the benzofuran ring enhances its interaction with cancer cell targets.
3. Antihyperlipidemic Activity
In vivo studies using Triton WR-1339-induced hyperlipidemic rats have shown that this compound can significantly reduce plasma triglyceride and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . This lipid-lowering effect positions the compound as a potential therapeutic agent for managing dyslipidemia and cardiovascular diseases.
Comparative Studies
A comparative analysis of this compound with other benzofuran derivatives reveals its unique advantages:
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | Anticancer | 5 μM (K562) | Effective against leukemia cells |
| N-(benzoylphenyl)acetamide | Anti-inflammatory | Not specified | Similar mechanism of action |
| N-(benzoylphenyl)oxalamate | Antihyperlipidemic | Not specified | Comparable lipid-lowering effects |
The data indicates that while other compounds exhibit similar activities, this compound may offer enhanced efficacy due to its specific structural features.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound derivatives. For example, a study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis and evaluation of novel derivatives that exhibited significant antihyperlipidemic effects in animal models . These findings underscore the compound's potential as a lead for developing new therapeutic agents targeting lipid metabolism disorders.
Q & A
Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with the benzofuran core. A common approach includes:
- Amidation : Reacting 1-benzofuran-2-carboxylic acid with 2-benzoylphenylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
- Substitution : Introducing substituents (e.g., fluorinated or methoxy groups) via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Optimization Tips : - Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to adjust temperature (typically 60–80°C) and reaction time (8–24 hours).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze and spectra to confirm aromatic protons (δ 6.8–8.2 ppm) and amide carbonyl (δ ~165 ppm) .
- IR : Validate the presence of amide C=O stretch (~1650 cm) and benzofuran C-O-C (~1250 cm) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methoxy substitution) influence the compound’s binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Fluorination : The 2-fluorophenyl group in analogs enhances lipophilicity (logP increase by ~0.5), improving membrane permeability and target engagement (e.g., α7 nicotinic acetylcholine receptors) .
- Methoxy Substitution : Methoxy groups at the 3-position increase solubility but may reduce binding affinity due to steric hindrance. Compare via competitive binding assays (IC values) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like enzymes or receptors .
Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. neuroprotective effects) be resolved?
Methodological Answer:
- Dose-Response Analysis : Perform in vitro assays (e.g., MTT for cytotoxicity, SH-SY5Y models for neuroprotection) across a concentration range (1 nM–100 µM) to identify biphasic effects .
- Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .
- Structural Comparison : Cross-reference with analogs (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) to isolate substituent-specific effects .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
- Administer the compound (10–30 mg/kg, i.p.) in transgenic Alzheimer’s mice (e.g., APP/PS1). Evaluate cognitive improvement via Morris water maze .
- Pathway Analysis : Perform RNA-seq or Western blotting to quantify changes in neuroinflammatory markers (e.g., TNF-α, IL-6) .
Q. How can the compound’s selectivity for specific molecular targets (e.g., kinases vs. GPCRs) be optimized while minimizing off-target toxicity?
Methodological Answer:
- Selectivity Screening :
- Use panels like Eurofins’ SelectScreen® to profile activity against 100+ targets .
- Scaffold Refinement : Introduce bulky substituents (e.g., tert-butyl) to block access to off-target binding pockets .
- Toxicity Mitigation :
- Conduct hepatic microsomal stability assays to predict metabolic liabilities.
- Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
